
3-(3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)propanoic acid is an organic compound with a complex structure that includes a methoxyphenyl group, a methylpyrrolidinyl group, and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)propanoic acid typically involves multiple steps. One common method includes the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal as a catalyst . The reaction conditions often require hydrogen gas and a controlled temperature to ensure the reduction process is efficient.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and distillation are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
3-(3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group.
Reduction: The compound can be reduced to its corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on charcoal (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxyl derivative, while reduction can produce an alcohol.
科学的研究の応用
3-(3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 3-(3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit prostaglandin E₂ production, which is associated with its anti-inflammatory effects . Additionally, the compound may influence glucose and lipid metabolism, contributing to its potential therapeutic benefits .
類似化合物との比較
Similar Compounds
3-(3-Methoxyphenyl)propanoic acid: This compound shares a similar methoxyphenyl group but lacks the pyrrolidinyl and propanoic acid moieties.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant activity, this compound is structurally similar but contains a hydroxyl group instead of a methoxy group.
Uniqueness
3-(3-(3-Methoxyphenyl)-1-methylpyrrolidin-3-yl)propanoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
特性
分子式 |
C15H21NO3 |
|---|---|
分子量 |
263.33 g/mol |
IUPAC名 |
3-[3-(3-methoxyphenyl)-1-methylpyrrolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C15H21NO3/c1-16-9-8-15(11-16,7-6-14(17)18)12-4-3-5-13(10-12)19-2/h3-5,10H,6-9,11H2,1-2H3,(H,17,18) |
InChIキー |
VZOSHMMPFXBOFI-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(C1)(CCC(=O)O)C2=CC(=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-5-{3-[(4-{6-[2-(chloromethyl)-1,3-dioxolan-2-yl]hexyl}phenyl)amino]propyl}-6-methylpyrimidin-4(1h)-one](/img/structure/B12921657.png)

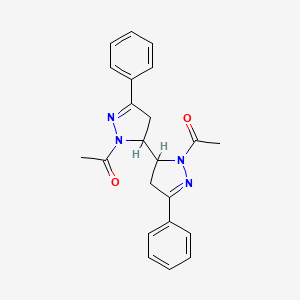
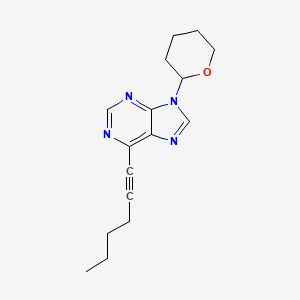
![9-Methyl-1,4-diphenyl-9h-pyrido[2,3-b]indol-1-ium iodide](/img/structure/B12921688.png)
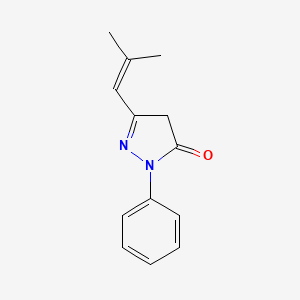
![(6S)-N6-Propyl-N7-((S)-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6,7-triamine](/img/structure/B12921695.png)
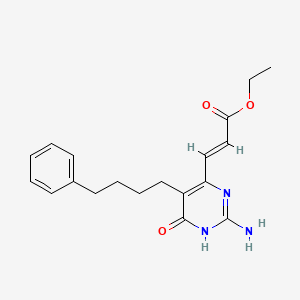
![(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one](/img/structure/B12921708.png)
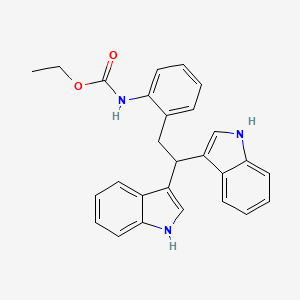
![[(5-Amino-6-chloropyrimidin-4-yl)sulfanyl]acetonitrile](/img/structure/B12921726.png)
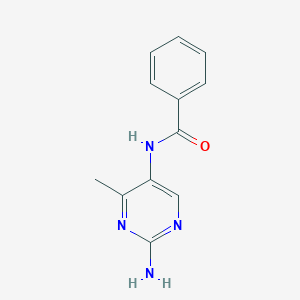
![9H-Purine, 2-iodo-9-(1-methylethyl)-6-[(phenylmethyl)thio]-](/img/structure/B12921739.png)
